molecular formula C9H17B B1444118 4-(Bromomethyl)-1,1-dimethylcyclohexane CAS No. 1432681-20-3

4-(Bromomethyl)-1,1-dimethylcyclohexane

Cat. No.: B1444118
CAS No.: 1432681-20-3
M. Wt: 205.13 g/mol
InChI Key: ZUZBRSXFMYGTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with two methyl groups at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. One common method includes the use of bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming the bromomethyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of bromine in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperature and pressure conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive molecules.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-1,1-dimethylcyclohexane exerts its effects is primarily through its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1,1-dimethylcyclohexane
  • 4-(Iodomethyl)-1,1-dimethylcyclohexane
  • 4-(Hydroxymethyl)-1,1-dimethylcyclohexane

Comparison:

  • Reactivity: The bromomethyl derivative is generally more reactive than the chloromethyl derivative but less reactive than the iodomethyl derivative in nucleophilic substitution reactions.
  • Stability: The bromomethyl compound is more stable than the iodomethyl compound but less stable than the chloromethyl compound.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, the choice of halogen affects the reaction conditions and the types of products formed.

Properties

IUPAC Name

4-(bromomethyl)-1,1-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZBRSXFMYGTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-20-3
Record name 4-(bromomethyl)-1,1-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1,1-dimethylcyclohexane
Reactant of Route 2
4-(Bromomethyl)-1,1-dimethylcyclohexane
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-1,1-dimethylcyclohexane
Reactant of Route 4
4-(Bromomethyl)-1,1-dimethylcyclohexane
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-1,1-dimethylcyclohexane
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-1,1-dimethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.